molecular formula C10H7BrClNO B1450452 1-Acetyl-3-bromo-4-chloroindole CAS No. 1375064-70-2

1-Acetyl-3-bromo-4-chloroindole

Cat. No.: B1450452
CAS No.: 1375064-70-2
M. Wt: 272.52 g/mol
InChI Key: XCAMLNKESBSRHX-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in chemical and biological research. rjpn.orgwisdomlib.org This structural motif is present in a vast array of natural products, including alkaloids and peptides, as well as in numerous synthetic compounds with significant pharmacological applications. rjpn.orgmdpi.com The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery. mdpi.comresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and neuroprotective properties. rjpn.orgmdpi.comnih.gov

Overview of Halogenated Indoles in Synthesis and Bioactivity

The introduction of halogen atoms into the indole ring system can profoundly influence the compound's physicochemical properties and biological activity. nih.gov Halogenation is a common modification in natural product biosynthesis, often enhancing the bioactivity of small molecules. nih.govfrontiersin.org Marine organisms, in particular, are a rich source of halogenated indole alkaloids, with bromine being a frequently incorporated halogen. nih.govresearchgate.net The position and nature of the halogen substituent can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. researchgate.net

Contextualization of Acetylated Indoles in Organic Synthesis

Acetylation of the indole nitrogen (N-acetylation) or at other positions of the indole ring is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net The acetyl group can serve as a protecting group, modulating the reactivity of the indole ring during subsequent chemical modifications. organic-chemistry.org Furthermore, acetylated indoles, particularly 3-acetylindoles, are valuable intermediates for the synthesis of a wide range of more complex indole derivatives and natural products. nih.govresearchgate.net The Friedel-Crafts acylation is a common method for introducing an acetyl group at the C3 position of the indole ring. researchgate.net

Research Relevance of 1-Acetyl-3-bromo-4-chloroindole within Indole Chemistry

This compound is a polysubstituted indole derivative that combines the structural features of both halogenated and acetylated indoles. Its specific substitution pattern, with a bromine atom at the 3-position, a chlorine atom at the 4-position, and an acetyl group on the nitrogen, makes it a unique building block in synthetic chemistry. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the synthesis of more complex heterocyclic systems and potential pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-4-chloroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6(14)13-5-7(11)10-8(12)3-2-4-9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAMLNKESBSRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252880
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
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Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-70-2
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 1 Acetyl 3 Bromo 4 Chloroindole

The fundamental physicochemical properties of 1-Acetyl-3-bromo-4-chloroindole are crucial for its handling, characterization, and application in synthesis.

PropertyValue
Chemical Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
IUPAC Name 1-(3-bromo-4-chloro-1H-indol-1-yl)ethan-1-one
CAS Number 1375064-70-2

This data is compiled from available chemical databases. sinfoobiotech.com

Synthesis and Reactivity of 1 Acetyl 3 Bromo 4 Chloroindole

Common Synthetic Routes

The synthesis of polysubstituted indoles like 1-Acetyl-3-bromo-4-chloroindole often involves a multi-step sequence. A plausible synthetic approach could start from a suitably substituted aniline (B41778) derivative, such as 3-bromo-4-chloroaniline (B1338066). chemicalbook.com The synthesis of a related compound, 1-acetyl-halogenated indolyl-3-acetate, has been described starting from anthranilic acid derivatives, involving steps like N-phenylglycine formation, bromination, and cyclization with acetic anhydride (B1165640). google.com

Key Starting Materials and Reagents

The synthesis would likely utilize starting materials such as 3-bromo-4-chloroaniline chemicalbook.com or a related substituted nitrobenzene. Reagents for indole (B1671886) ring formation, such as α-haloketones or their equivalents, followed by acetylation using acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst, would be employed. organic-chemistry.orgnih.gov

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its functional groups. The acetyl group on the nitrogen can be removed under basic or acidic conditions to yield the corresponding NH-indole. The bromine atom at the C3 position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chloro-substituted benzene (B151609) ring can also participate in nucleophilic aromatic substitution reactions under specific conditions.

Spectroscopic and Structural Elucidation Studies of 1 Acetyl 3 Bromo 4 Chloroindole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 1-Acetyl-3-bromo-4-chloroindole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the acetyl protons and the four protons on the indole (B1671886) core. The electron-withdrawing nature of the N-acetyl group significantly deshields the protons of the indole ring, particularly at the C7 position. The bromine at C3 and chlorine at C4 will further influence the chemical shifts of the aromatic protons.

The protons on the benzene (B151609) portion of the indole (H5, H6, and H7) will form a coupled system. H5 would likely appear as a doublet, coupled to H6. H6 would be a triplet (or more accurately, a doublet of doublets), coupled to both H5 and H7. H7, being adjacent to the acetylated nitrogen, is expected to be the most downfield of the aromatic protons and appear as a doublet coupled to H6. The H2 proton, being on the pyrrole (B145914) ring and adjacent to the bromine atom, would appear as a singlet. The acetyl group protons will also present as a sharp singlet, typically in the range of 2.5-2.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on substituent effects on the indole nucleus and data from similar compounds.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8 - 8.0s (singlet)N/A
H-5~7.4 - 7.6d (doublet)~8.0
H-6~7.2 - 7.4t (triplet)~8.0
H-7~8.2 - 8.4d (doublet)~8.0
-COCH₃~2.6 - 2.7s (singlet)N/A

The C4 carbon, bonded to chlorine, and the C3 carbon, bonded to bromine, are expected to be significantly affected. The acetyl group's carbonyl carbon will appear far downfield, typically around 168-170 ppm. journals.co.za The positions of the other aromatic carbons are predicted based on additive effects of the substituents on the indole scaffold.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on known substituent effects and data from related indole structures.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~125 - 127
C-3~95 - 98
C-3a~130 - 132
C-4~128 - 130
C-5~124 - 126
C-6~122 - 124
C-7~116 - 118
C-7a~135 - 137
-C=O~168 - 170
-CH₃~24 - 26

To confirm the assignments made from 1D NMR, two-dimensional techniques are essential. chemicalbook.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (H2, H5, H6, H7, and the acetyl -CH₃) to its corresponding carbon signal (C2, C5, C6, C7, and the acetyl -CH₃), confirming the assignments in Tables 1 and 2.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. nih.gov Key expected correlations for this compound would include:

The acetyl protons (~2.6 ppm) showing a correlation to the acetyl carbonyl carbon (~169 ppm) and the C7a carbon.

The H2 proton (~7.9 ppm) showing correlations to C3, C3a, and C7a.

The H7 proton (~8.3 ppm) correlating with C5 and C3a.

The H5 proton (~7.5 ppm) correlating with C7 and C3a.

These correlations would allow for the unambiguous assembly of the molecular structure by connecting the different spin systems.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₇BrClNO), the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. labcompare.comnih.gov The expected pattern would be [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities dictated by the combined probabilities of the isotopes.

The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through characteristic pathways:

Loss of the acetyl group: A prominent fragment would be observed corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da), leading to the [M-42]⁺ or [M-43]⁺ ion, which would be the 3-bromo-4-chloroindole fragment.

Loss of halogens: Subsequent fragmentation could involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion or other fragments. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br, ³⁵Cl)Identity
287/289/291[M]⁺ Cluster
244/246/248[M - COCH₃]⁺
208/210[M - Br]⁺
252[M - Cl]⁺

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by the strong absorption of the amide carbonyl group.

Key expected vibrational frequencies include:

C=O Stretch (Amide): A strong, sharp band is expected in the region of 1700-1720 cm⁻¹. This is a highly characteristic absorption for an N-acetyl group on an indole ring.

Aromatic C=C Stretch: Multiple medium to weak bands would appear in the 1450-1600 cm⁻¹ region, characteristic of the indole aromatic system.

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

C-N Stretch: This would likely appear in the 1200-1350 cm⁻¹ region.

C-Cl and C-Br Stretches: These absorptions occur in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively without comparative analysis. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Amide C=O Stretch1700 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium - Weak
Aromatic C-H Stretch3050 - 3150Weak
Acetyl C-H Stretch2850 - 2950Weak
C-N Stretch1200 - 1350Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction of X-rays by a single crystal. While no crystal structure for this compound has been reported, this technique would offer precise measurements of bond lengths, bond angles, and intermolecular interactions if a suitable crystal could be grown. researchgate.net

A crystal structure would confirm the planarity of the indole ring system. It would also reveal the orientation of the N-acetyl group relative to the indole plane. Furthermore, it would allow for the study of intermolecular interactions in the solid state, such as π-stacking between indole rings or halogen bonding involving the bromine and chlorine atoms, which can influence the crystal packing and physical properties of the compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

The purity assessment and isolation of this compound and its derivatives are critical steps in its synthesis and characterization, ensuring the removal of starting materials, by-products, and other impurities. Chromatographic techniques, particularly thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC), are fundamental tools employed for these purposes. While specific, detailed methods for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous halogenated and functionalized indole derivatives provide a strong framework for its purification and analysis.

Thin-layer chromatography is a rapid, inexpensive, and sensitive method frequently used to monitor the progress of reactions leading to substituted indoles. researchgate.netyoutube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. The choice of eluent is crucial for achieving good separation of spots on the TLC plate. A common practice for indole derivatives involves using a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent like ethyl acetate (B1210297). mdpi.com The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the target compound, typically between 0.3 and 0.4, to ensure effective separation from impurities. rochester.edu Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) or by using staining reagents like potassium permanganate (B83412) (KMnO₄) or a ceric molybdate (B1676688) solution followed by heating. mdpi.comscispace.com

For the preparative isolation and purification of this compound and related compounds on a larger scale, column chromatography is the method of choice. mdpi.comresearchgate.net Silica (B1680970) gel is the most commonly used stationary phase for these types of compounds. mdpi.comacs.org The selection of the mobile phase, or eluent, is guided by preliminary TLC analysis. A solvent system that provides good separation on TLC is adapted for column chromatography, often starting with a less polar mixture and gradually increasing the polarity to elute the compounds from the column. For instance, gradients of petroleum ether and ethyl acetate are frequently employed for the purification of various indole derivatives. mdpi.comnih.gov In some cases, to prevent the degradation of sensitive compounds on the acidic silica gel, the stationary phase can be modified, for example, by mixing it with a small amount of a base like potassium carbonate (K₂CO₃). mdpi.com

High-performance liquid chromatography is a powerful analytical technique for assessing the purity of the final product with high resolution and sensitivity. For halogenated indoles, reverse-phase HPLC (RP-HPLC) is a common approach. researchgate.net In this mode, a non-polar stationary phase, such as a C18-packed column, is used with a polar mobile phase. nih.gov A typical mobile phase for the analysis of indole derivatives consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is often achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with different polarities. Detection is commonly performed using a UV detector, as the indole ring system is chromophoric. nih.govresearchgate.net While a specific HPLC method for this compound is not detailed in the literature, methods developed for similar structures provide a solid starting point for method development. For example, the analysis of multisubstituted 1-acyloxyindoles has been performed using a C18 column with a water-acetonitrile gradient and UV detection. nih.gov

Below are tables summarizing typical chromatographic conditions used for the analysis and purification of indole derivatives, which can be adapted for this compound.

Table 1: Typical Thin-Layer Chromatography (TLC) Conditions for Indole Derivatives

ParameterDescriptionReference
Stationary Phase Silica gel 60 F₂₅₄ mdpi.com
Mobile Phase (Eluent) Petroleum ether/Ethyl acetate (varying ratios, e.g., 80:20) mdpi.com
Visualization UV light (254 nm), KMnO₄ stain, Ceric molybdate stain mdpi.comscispace.com

Table 2: Exemplary Column Chromatography Conditions for Purification of Functionalized Indoles

ParameterDescriptionReference
Stationary Phase Silica gel (0.04–0.063 mm or 200–300 mesh) mdpi.comacs.org
Mobile Phase (Eluent) Petroleum ether/Ethyl acetate (gradient elution) mdpi.comnih.gov
Application Purification of crude product after synthesis mdpi.com

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Halogenated and Acylated Indoles

ParameterDescriptionReference
Mode Reverse-Phase (RP-HPLC) researchgate.net
Stationary Phase C18-packed column (e.g., COSMOSIL 5C18-AR-II, 4.6 × 250 mm) nih.gov
Mobile Phase Water (A) and Acetonitrile (B) with gradient elution nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV Absorbance (e.g., 280 nm) researchgate.net

These chromatographic methods are indispensable for obtaining this compound in high purity, which is a prerequisite for its further use in spectroscopic and structural elucidation studies, as well as in any subsequent applications. The specific conditions would require optimization to achieve the best separation and purification for this particular compound.

Computational Chemistry and Theoretical Investigations of 1 Acetyl 3 Bromo 4 Chloroindole

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For a novel compound like 1-Acetyl-3-bromo-4-chloroindole, DFT studies could offer a wealth of information.

Electronic Structure: Calculations could determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack.

Reactivity Prediction: Based on the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, chemical hardness, and softness. Such parameters are invaluable for predicting how the molecule will behave in chemical reactions. For instance, the locations of the bromine and chlorine atoms, as well as the acetyl group on the indole (B1671886) ring, would significantly influence the molecule's reactivity profile. While specific data for this compound is not available, studies on other substituted indoles and halogenated aromatic compounds consistently demonstrate the utility of DFT in predicting their chemical behavior. mdpi.commdpi.comnih.gov

A hypothetical table of DFT-calculated parameters for this compound is presented below to illustrate the potential output of such a study.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-Energy of the highest occupied molecular orbital
LUMO Energy-Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Ionization Potential-Energy required to remove an electron
Electron Affinity-Energy released upon gaining an electron
Chemical Hardness-Resistance to change in electron distribution

Note: The values in this table are for illustrative purposes only and await experimental or computational validation.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation.

For instance, simulations could model the reaction of this compound with various reagents to predict the most likely products and reaction conditions. This is particularly relevant for its use as a synthetic intermediate in the development of new pharmaceutical compounds or materials. chemimpex.com Understanding the reaction pathways at a molecular level can guide the optimization of synthetic routes, leading to higher yields and fewer byproducts.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis of this compound would involve identifying its most stable spatial arrangements (conformers). This is achieved by systematically rotating the rotatable bonds, such as the one connecting the acetyl group to the indole nitrogen, and calculating the energy of each resulting conformation.

Energy minimization studies would then be used to find the global minimum energy conformation, which represents the most populated and, therefore, the most likely structure of the molecule under a given set of conditions. The resulting structural information, including bond lengths, bond angles, and dihedral angles, is fundamental for understanding its interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could provide valuable information. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, chemists can confidently assign the signals to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This would help in identifying the characteristic absorption bands corresponding to specific functional groups, such as the carbonyl group of the acetyl moiety and the C-Br and C-Cl bonds.

UV-Vis Spectroscopy: The electronic transitions of the molecule can be calculated to predict its absorption maxima in the ultraviolet-visible range. This information is useful for characterizing the electronic properties of the compound.

A hypothetical table of predicted spectroscopic data is provided below.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterPredicted Value Range
¹H NMRChemical Shifts (ppm)-
¹³C NMRChemical Shifts (ppm)-
IRVibrational Frequencies (cm⁻¹)-
UV-VisMaximum Absorption (nm)-

Note: The values in this table are for illustrative purposes only and await experimental or computational validation.

Applications in Medicinal Chemistry and Chemical Biology Research

Synthesis of Analogues and Derivatives for Biological Evaluation

The 1-Acetyl-3-bromo-4-chloroindole core is a versatile starting point for the synthesis of a diverse library of analogues for biological screening. The indole (B1671886) nucleus itself is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. rjpn.orgresearchgate.net Synthetic chemists leverage the reactivity of the indole ring and its substituents to create derivatives with modified properties.

Key synthetic strategies for generating analogues from a scaffold like this compound include:

Modification at the N1-Position: The N1-acetyl group can be hydrolyzed and replaced with other acyl groups, alkyl chains, or more complex moieties. This allows for the exploration of how different substituents at this position influence the molecule's interaction with biological targets. Studies on N-acetamide indoles have shown this position is critical for activity against targets like the P. falciparum cation-transporting ATPase PfATP4. nih.gov

Substitution at the C3-Position: The bromine atom at the C3 position is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The electron density at the C3-position makes it a prime site for electrophilic aromatic substitution, facilitating the creation of diverse 3-substituted indole derivatives. rsc.org

Functionalization of the Benzene (B151609) Ring: While the 4-chloro and potential 5-bromo (in related compounds) substituents are often installed early in the synthesis, further modifications can be explored to fine-tune the electronic and steric properties of the benzene portion of the indole ring.

For instance, a common approach involves the multi-step synthesis of a substituted 3-acetyl indole, which then serves as a key intermediate. An analogous pathway was used in the synthesis of meridianins, a class of marine alkaloids, starting from a substituted benzaldehyde. researchgate.net This highlights how a bromo- and acylated-indole core can be elaborated into more complex, biologically active final products. researchgate.net

The table below outlines potential derivatization strategies for creating analogues from the this compound scaffold for subsequent biological evaluation.

Modification SiteReaction TypePotential New SubstituentsPurpose of Modification
N1-Acetyl Group Hydrolysis followed by acylation/alkylationDifferent alkyl/aryl amides, sulfonamides, carbamatesModulate stability, solubility, and hydrogen bonding capacity. nih.govnih.gov
C3-Bromo Group Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)Aryl, heteroaryl, alkynyl groupsExplore new interactions with target binding pockets; expand molecular complexity. rsc.org
Indole Core Reduction of the acetyl groupAlcohol or ethyl groupAlter electronic properties and potential for hydrogen bonding.
Benzene Ring Nucleophilic aromatic substitution (if activated)Alkoxy, amino groupsFine-tune electronic properties and solubility.

**6.2. Structure-Activity Relationship (SAR) Studies of Halogenated and Acetylated Indole Scaffolds

The introduction of halogen atoms like bromine and chlorine into a molecular scaffold can profoundly influence its pharmacological properties. eurochlor.org Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. nih.gov

Binding Interactions: Bromine and chlorine atoms can participate in specific "halogen bonding" interactions with electron-rich atoms (like oxygen or nitrogen) in the amino acid residues of a protein target. These interactions can significantly enhance binding affinity and inhibitor stability within a target's active site, as seen in polyhalogenated inhibitors of protein kinase CK2. nih.gov For example, interactions between the bromine and chlorine atoms of halogenated compounds and tryptophan residues have been suggested as contributing to biological activity. researchgate.net

Electronic Effects: As electron-withdrawing groups, halogens alter the electron distribution of the indole ring system. This can affect the pKa of the indole N-H (if not acetylated) and modulate the strength of other interactions, such as hydrogen bonds or π-π stacking.

The specific position and type of halogen are critical. For example, in the development of antimalarial agents, the presence and position of chlorine on a quinoline (B57606) ring (a related heterocyclic system) dramatically affects activity against resistant strains. nih.gov Similarly, the presence of a 7-chloro substituent on certain indole diterpenoids distinguishes them from their non-chlorinated analogues. nih.gov

The acetyl group at the N1 position of the indole ring plays a multifaceted role in shaping the molecule's biological profile.

Conformational Lock and Steric Influence: The N1-acetyl group locks the nitrogen lone pair and influences the steric environment around the indole core. This can pre-organize the molecule into a conformation favorable for binding to a specific target.

Elimination of Hydrogen Bond Donor: Acetylation of the indole nitrogen removes its ability to act as a hydrogen bond donor. This can be advantageous if the binding pocket is hydrophobic or if a hydrogen bond at that position is detrimental to activity.

Metabolic Stability and Pharmacokinetics: The acetyl group can influence the metabolic fate of the compound. While N-deacetylation is a possible metabolic pathway, the acetyl group can also protect the indole nitrogen from other metabolic transformations.

Direct Binding Interactions: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein. Research on N-acetamide indoles as antimalarials targeting PfATP4 has underscored the importance of this class of compounds. nih.gov In other indole-based scaffolds, the presence of a group at the N1-position is often essential for potent activity. nih.gov

Mechanistic studies aim to elucidate how a compound exerts its biological effect at a molecular level. For halogenated indoles, this involves understanding their binding mode within the active site of a target protein.

Hydrophobic and Electrostatic Interactions: The aromatic indole ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the binding pocket. The N1-acetyl group contributes to these hydrophobic interactions. nih.gov

Halogen Bonding: As previously mentioned, co-crystallography studies have provided direct evidence of halogen bonds enhancing inhibitor potency. For example, the bromine atoms of a tetrabrominated indeno[1,2-b]indole (B1252910) inhibitor form key interactions within the ATP-binding pocket of protein kinase CK2, significantly boosting its potency compared to the non-halogenated parent compound. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the N1-acetyl group can serve as a critical hydrogen bond acceptor. In some cases, linkers attached to the indole core, such as hydrazide-hydrazone moieties, are designed to form hydrogen bonds with amino acids in the active site of enzymes like cholinesterases. nih.gov

The table below summarizes the contribution of each key structural feature of the this compound scaffold to its potential biological interactions.

Structural FeaturePotential Role in Biological InteractionsSupporting Evidence/Concept
Indole Ring Core scaffold; engages in hydrophobic and π-π stacking interactions.Ubiquitous in bioactive compounds; known to interact with aromatic residues in protein pockets. rjpn.orgnih.gov
Bromine (C3) Increases lipophilicity; forms halogen bonds; steric bulk influences binding.Halogenation is a key strategy in drug design; shown to enhance binding in kinase inhibitors. nih.govnih.gov
Chlorine (C4) Increases lipophilicity; forms halogen bonds; modulates electronic properties.Similar to bromine, it can improve membrane permeability and binding affinity. eurochlor.orgnih.gov
N1-Acetyl Group Acts as H-bond acceptor; provides steric influence; blocks H-bond donation from indole N-H; modulates metabolic stability.N-acetamide indoles show potent antimalarial activity; N-substitution is often crucial for potency. nih.govnih.gov

Intermediate in the Synthesis of Biologically Active Compounds

Substituted indoles are highly valuable intermediates for the construction of more complex, biologically active molecules, including natural products and pharmaceuticals. nih.govacs.orgluc.edu A scaffold like this compound, possessing multiple functional handles, is well-suited for this role.

For example, the synthesis of meridianins, a class of marine-derived indole alkaloids with potential kinase inhibitory activity, relies on a brominated 3-acetylindole (B1664109) intermediate. researchgate.net The synthesis of Meridianin A and E starts with N-tosyl-3-acetyl(4-benzyloxy-7-bromo)indole, which is structurally analogous to this compound. researchgate.net This intermediate undergoes condensation and cyclization reactions to build the pyrimidine (B1678525) ring characteristic of the meridianin family. researchgate.net This demonstrates a clear precedent for using a halogenated and C3-acylated indole as a cornerstone for building complex, biologically relevant molecules.

Similarly, other complex heterocyclic systems are built from simpler, functionalized precursors. The synthesis of the potent anti-HIV drug Lenacapavir, for instance, uses 7-bromo-4-chloro-1H-indazol-3-amine as a crucial heterocyclic building block, highlighting the importance of bromo-chloro substituted heterocycles as key intermediates in modern drug synthesis. chemrxiv.org

Exploration of Potential Pharmacological Targets and Therapeutic Areas

The structural motifs present in this compound—namely the halogenated indole core—are found in compounds investigated for a wide range of diseases. This suggests that derivatives of this scaffold could be explored for multiple therapeutic applications. mdpi.comrsc.org

Anticancer: The indole scaffold is a core component of many anticancer agents that target various mechanisms. nih.gov

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. Polyhalogenated indoles have shown potent inhibition of protein kinase CK2, a target in oncology. nih.gov Other indole derivatives target different kinases involved in cell signaling pathways. mdpi.com

Tubulin Polymerization Inhibition: The indole ring is a key feature of several compounds that bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. nih.gov

Antiviral: Indole derivatives have been developed as potent antiviral agents. Arbidol is an indole-containing drug used as an antiviral treatment for influenza. nih.gov Substituted indoles have also been designed as HIV-1 fusion inhibitors that target the viral glycoprotein (B1211001) gp41. nih.gov

Anti-infective (Antimalarial, Antibacterial): Halogenated indoles have been isolated from marine sources and show antibacterial activity. researchgate.net A class of N-acetamide indoles was identified as potent antimalarials that inhibit the essential parasite ion pump PfATP4. nih.gov

Anti-neurodegenerative: Given that indole derivatives can be designed to target enzymes like cholinesterases and protein kinases, which are implicated in neurodegenerative diseases like Alzheimer's, this is another potential therapeutic area. nih.gov The indole scaffold is also present in melatonin, a neuroprotective hormone, and serotonin, a key neurotransmitter. mdpi.comwikipedia.org

The table below lists potential pharmacological targets for which derivatives of a halogenated indole scaffold could be designed.

Potential Pharmacological TargetTherapeutic AreaRationale / Example
Protein Kinases (e.g., CK2) Oncology, InflammationHalogenated indenoindoles are potent CK2 inhibitors. nih.gov
Tubulin OncologyMany indole derivatives are known tubulin polymerization inhibitors. nih.gov
Viral Proteins (e.g., HIV gp41) Virology (Anti-HIV)Indole-based compounds can block viral fusion with host cells. nih.gov
Ion Pumps (e.g., PfATP4) Infectious Disease (Antimalarial)N-acetamide indoles are a known class of PfATP4 inhibitors. nih.gov
Cholinesterases (AChE, BuChE) Neurodegenerative Disease (e.g., Alzheimer's)Indole-based scaffolds can be designed to fit into the active site of these enzymes. nih.gov
Heme Polymerization Infectious Disease (Antimalarial)Chloroquine analogues, which share heterocyclic features, target this pathway. nih.gov

Biocatalytic Approaches for Halogenated Indoles

The selective incorporation of halogen atoms into the indole scaffold is a pivotal step in the synthesis of many pharmaceutical compounds and research chemicals. Traditional chemical halogenation methods often contend with challenges related to regioselectivity and the use of hazardous reagents. nih.gov In contrast, biocatalytic approaches, primarily utilizing halogenase enzymes, have emerged as a powerful and environmentally benign alternative, offering exceptional control over the position of halogenation under mild, aqueous conditions. nih.govnih.gov

Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes capable of performing highly specific C-H halogenation on a variety of aromatic substrates, including indoles. nih.gov These enzymes typically require a flavin reductase to supply the necessary reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor. However, recent advancements have streamlined this process. For instance, research has demonstrated the effective halogenation of indole derivatives using a thermostable variant of the halogenase RebH, which can function with the aid of a co-purified E. coli reductase, identified as alkyl hydroperoxide reductase F (AhpF), thus eliminating the need for adding an external flavin reductase. nih.govfrontiersin.orgresearchgate.net

Enzyme engineering and directed evolution have significantly broadened the substrate scope and efficiency of halogenases. nih.govresearchgate.net Through structure-guided mutagenesis, variants of the tryptophan halogenase RebH have been developed that exhibit a dramatic switch in substrate specificity. nih.gov These engineered enzymes are inactive towards their natural substrate, tryptophan, but show high efficiency in halogenating a diverse range of industrially relevant indole compounds that are not efficiently processed by the wild-type enzyme. nih.gov This engineering allows for the regioselective synthesis of important pharmaceutical precursors. nih.gov

The regioselectivity of these biocatalysts is a key advantage. For many indole substrates, enzymatic halogenation with RebH variants occurs specifically at the C3 position of the pyrrole (B145914) ring. nih.govfrontiersin.org This is in contrast to chemical methods where achieving such selectivity can be difficult, often resulting in a mixture of isomers. nih.gov

Detailed research has explored the scope of these biocatalytic systems with various substituted indoles. The findings indicate that substituents at different positions on the benzenoid ring of the indole are generally well-tolerated by the engineered enzymes, leading to the formation of monobrominated products. nih.govfrontiersin.org

Table 1: Examples of Biocatalytic Bromination of Indole Derivatives using Engineered RebH

Substrate Product Notes Reference
Indole 3-Bromoindole NMR analysis confirmed the formation of the 3-bromo derivative. nih.gov
5-Nitroindole 3-Bromo-5-nitroindole The reaction was performed on a large scale. nih.gov
4-Fluoroindole 3-Bromo-4-fluoroindole The enzyme tolerated the fluoro substituent. nih.gov
5-Fluoroindole 3-Bromo-5-fluoroindole The enzyme tolerated the fluoro substituent. nih.gov
6-Fluoroindole 3-Bromo-6-fluoroindole The enzyme tolerated the fluoro substituent. nih.gov
7-Chloroindole 3-Bromo-7-chloroindole The enzyme tolerated the chloro substituent. nih.gov
5-Methoxyindole 3-Bromo-5-methoxyindole The enzyme tolerated the methoxy (B1213986) substituent. nih.gov

These biocatalytic strategies represent a significant step towards greener and more efficient synthesis of halogenated indoles. nih.gov The ability to create tailored enzymes with altered substrate specificities opens up new avenues for the production of novel halogenated natural products and complex drug intermediates. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted indoles, such as 1-Acetyl-3-bromo-4-chloroindole, often involves multi-step processes that can be inefficient and generate significant waste. nih.govnumberanalytics.com Future research will undoubtedly focus on the development of greener and more atom-economical synthetic routes.

Key areas for advancement include:

C-H Functionalization: Direct, late-stage functionalization of the indole (B1671886) core is a rapidly advancing field. researchgate.netrsc.orgnih.gov Developing catalytic systems, potentially using transition metals or photoredox catalysis, to directly introduce the bromo and chloro substituents onto an N-acetylindole precursor would represent a significant improvement over classical methods. rsc.orgnih.gov

Flow Chemistry: The use of flow chemistry can enhance the safety and efficiency of reactions, particularly those involving hazardous reagents or intermediates. numberanalytics.comnumberanalytics.com Implementing flow processes for the halogenation and acylation steps could lead to higher yields, better process control, and easier scale-up.

Biocatalysis: The use of enzymes, such as halogenases, offers the potential for highly selective and environmentally benign halogenations of the indole nucleus. nih.govera-learn.euresearchgate.net Future work could involve engineering halogenases to accept N-acetylindole as a substrate and to regioselectively introduce bromine and chlorine at the C3 and C4 positions, respectively. era-learn.euresearchgate.net

A comparative table of potential synthetic strategies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Traditional Multi-Step Synthesis Well-established reactionsLow overall yield, significant waste, harsh conditions
Catalytic C-H Functionalization High atom economy, fewer stepsCatalyst cost and toxicity, regioselectivity control
Flow Chemistry Improved safety and control, scalabilityInitial equipment investment, reaction optimization
Biocatalysis High selectivity, green conditionsEnzyme stability and substrate scope

Discovery of Novel Reactivity Patterns and Selective Transformations

The unique electronic environment of this compound, shaped by the electron-withdrawing acetyl group and the two different halogen substituents, suggests a rich and complex reactivity profile that is yet to be explored.

Future research should focus on:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds offers opportunities for selective functionalization. Palladium- or copper-catalyzed cross-coupling reactions could be developed to selectively replace the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Halogen Dance Reactions: The potential for halogen migration under specific reaction conditions could be investigated as a means to access other, difficult-to-synthesize isomers.

Functionalization of the Benzene (B151609) Ring: While the pyrrole (B145914) ring is typically more reactive, methods for the selective functionalization of the C5, C6, and C7 positions of the benzene portion of the indole ring would greatly expand the chemical space accessible from this scaffold. nih.govacs.org

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. mdpi.com

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. It can also be employed to model reaction mechanisms and predict the regioselectivity of various transformations. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological targets such as proteins or nucleic acids.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of biologically active analogs were to be synthesized, QSAR modeling could be used to correlate their chemical structures with their biological activities, aiding in the design of more potent compounds.

Exploration of New Biological Applications and Target Identification

Halogenated indoles are a prominent class of marine natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.netfrontiersin.org The presence of both bromine and chlorine in this compound makes it an intriguing candidate for biological screening. nih.govresearchgate.net

Future research in this area should involve:

Broad Biological Screening: The compound should be tested in a wide array of biological assays to identify potential therapeutic areas. This could include screens for anticancer, antibacterial, antifungal, and antiviral activity. nih.govnih.gov

Target Identification: If biological activity is observed, subsequent studies would be necessary to identify the specific molecular target(s) of the compound. This could involve techniques such as affinity chromatography, proteomics, or genetic approaches.

Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of related compounds would be crucial for establishing structure-activity relationships (SAR) and optimizing the lead compound for improved potency and selectivity. nih.govnih.gov

Integration of Synthetic Chemistry with Chemical Biology for Functional Probes

The unique substitution pattern of this compound makes it a potential scaffold for the development of chemical probes to study biological processes. rsc.orgnih.govosu.edu

Future directions in this interdisciplinary area include:

Fluorogenic Probes: By incorporating a fluorophore, it may be possible to develop probes that signal the presence of a specific analyte or a change in the cellular environment. rsc.orgnih.gov The indole nucleus itself can serve as a part of a fluorogenic system. nih.gov

Photoaffinity Labels: The introduction of a photoreactive group could allow for the development of photoaffinity labels that can be used to covalently modify and identify the binding partners of the molecule in a complex biological system.

Bait for Affinity-Based Proteomics: The compound could be immobilized on a solid support and used as a "bait" to capture interacting proteins from cell lysates, a technique known as affinity proteomics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Acetyl-3-bromo-4-chloroindole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the indole core. Bromination at the 3-position and chlorination at the 4-position can be achieved using electrophilic reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Acetylation of the indole nitrogen is performed with acetyl chloride in anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieving >95% purity. HPLC analysis with a C18 column and UV detection at 254 nm is recommended for purity validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Avoid exposure to moisture, as hydrolysis of the acetyl group may occur. Use electrostatic-dissipative containers during transfer to minimize ignition risks. Safety protocols include fume hood usage, nitrile gloves, and PPE to avoid dermal/ocular contact .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns: acetyl group (δ ~2.5 ppm for CH₃), aromatic protons (δ 7.0–8.5 ppm), and halogen-induced deshielding.
  • HRMS : High-resolution mass spectrometry validates molecular formula (C₁₀H₇BrClNO).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) confirm functional groups .

Advanced Research Questions

Q. How do the electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the indole ring, reducing reactivity in Suzuki-Miyaura couplings. To enhance reactivity, use Pd(PPh₃)₄ with higher temperatures (80–100°C) and polar aprotic solvents (DMF or DMSO). Computational studies (DFT calculations) can predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials .

Q. What strategies resolve contradictions in reported reaction yields for halogenated indole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent purity, trace metal contamination, or moisture. Systematic troubleshooting includes:

  • DOE (Design of Experiments) : Vary catalyst loading, solvent ratios, and reaction time.
  • Inert Atmosphere : Use Schlenk lines to exclude oxygen/moisture.
  • Analytical Cross-Validation : Compare LC-MS, NMR, and elemental analysis data across studies to identify impurities or byproducts .

Q. How can researchers design biological assays to study the enzyme inhibition potential of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., kinases, cytochrome P450).
  • Assay Setup : Use fluorescence-based or colorimetric assays (e.g., BCIP/X-Gal analogs for phosphatase detection ).
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO controls to exclude solvent effects.
  • Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Q. What advanced analytical methods detect trace degradation products in aged samples of this compound?

  • Methodological Answer :

  • UPLC-QTOF-MS : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry identifies degradation products at ppm levels.
  • Stability Studies : Accelerated aging under heat (40°C) and humidity (75% RH) with periodic sampling.
  • Multivariate Analysis : PCA (Principal Component Analysis) of spectral data distinguishes degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.